molecular formula C9H11NO5S B359464 1,3-benzodioxol-5-yl N,N-dimethylsulfamate CAS No. 890601-13-5

1,3-benzodioxol-5-yl N,N-dimethylsulfamate

Cat. No. B359464
CAS RN: 890601-13-5
M. Wt: 245.25g/mol
InChI Key: UDRJXLQZGDAJNJ-UHFFFAOYSA-N
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Description

1,3-benzodioxol-5-yl N,N-dimethylsulfamate, also known as BDDMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDDMS is a sulfamate ester derivative of safrole, a natural organic compound found in the essential oil of sassafras plants.

Scientific Research Applications

1,3-benzodioxol-5-yl N,N-dimethylsulfamate has been studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, 1,3-benzodioxol-5-yl N,N-dimethylsulfamate has been shown to have antitumor and antiviral activities. In material science, 1,3-benzodioxol-5-yl N,N-dimethylsulfamate has been used as a crosslinking agent in the synthesis of polymers. In environmental science, 1,3-benzodioxol-5-yl N,N-dimethylsulfamate has been studied for its potential use as a flame retardant.

Mechanism of Action

The mechanism of action of 1,3-benzodioxol-5-yl N,N-dimethylsulfamate is not fully understood. However, studies have shown that 1,3-benzodioxol-5-yl N,N-dimethylsulfamate may inhibit the activity of certain enzymes such as cytochrome P450 and acetylcholinesterase. 1,3-benzodioxol-5-yl N,N-dimethylsulfamate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
1,3-benzodioxol-5-yl N,N-dimethylsulfamate has been shown to have both biochemical and physiological effects. Biochemically, 1,3-benzodioxol-5-yl N,N-dimethylsulfamate has been shown to inhibit the activity of certain enzymes and induce apoptosis in cancer cells. Physiologically, 1,3-benzodioxol-5-yl N,N-dimethylsulfamate has been shown to have antitumor and antiviral activities.

Advantages and Limitations for Lab Experiments

One advantage of using 1,3-benzodioxol-5-yl N,N-dimethylsulfamate in lab experiments is its relatively simple synthesis method. 1,3-benzodioxol-5-yl N,N-dimethylsulfamate is also stable under normal laboratory conditions. However, one limitation of using 1,3-benzodioxol-5-yl N,N-dimethylsulfamate in lab experiments is its potential toxicity. 1,3-benzodioxol-5-yl N,N-dimethylsulfamate has been shown to be toxic to certain cell lines at high concentrations.

Future Directions

Future research on 1,3-benzodioxol-5-yl N,N-dimethylsulfamate could focus on its potential applications in drug discovery and development. 1,3-benzodioxol-5-yl N,N-dimethylsulfamate could be further studied for its antitumor and antiviral activities. Additionally, 1,3-benzodioxol-5-yl N,N-dimethylsulfamate could be studied for its potential use as a crosslinking agent in the synthesis of biodegradable polymers. Further research could also focus on the toxicity of 1,3-benzodioxol-5-yl N,N-dimethylsulfamate and its effects on human health and the environment.
Conclusion
In conclusion, 1,3-benzodioxol-5-yl N,N-dimethylsulfamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 1,3-benzodioxol-5-yl N,N-dimethylsulfamate can be synthesized relatively easily and has been shown to have antitumor and antiviral activities. However, further research is needed to fully understand the mechanism of action of 1,3-benzodioxol-5-yl N,N-dimethylsulfamate and its potential applications in drug discovery and development, material science, and environmental science.

Synthesis Methods

The synthesis of 1,3-benzodioxol-5-yl N,N-dimethylsulfamate involves the reaction of safrole with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction yields 1,3-benzodioxol-5-yl N,N-dimethylsulfamate as a white crystalline solid that is soluble in organic solvents such as dichloromethane and ethyl acetate.

properties

IUPAC Name

1,3-benzodioxol-5-yl N,N-dimethylsulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S/c1-10(2)16(11,12)15-7-3-4-8-9(5-7)14-6-13-8/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRJXLQZGDAJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-benzodioxol-5-yl N,N-dimethylsulfamate

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